molecular formula C8H18O B102633 6-Methylheptan-3-ol CAS No. 18720-66-6

6-Methylheptan-3-ol

Cat. No. B102633
CAS RN: 18720-66-6
M. Wt: 130.23 g/mol
InChI Key: MNBIBGDICHMQFN-UHFFFAOYSA-N
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Description

6-Methylheptan-3-ol is a compound that has been studied in various contexts due to its relevance in fields such as fragrance chemistry and pheromone research. While the provided papers do not directly discuss 6-Methylheptan-3-ol, they do provide insights into related compounds and methodologies that could be applied to the study of 6-Methylheptan-3-ol. For instance, the synthesis of similar methylated compounds and the analysis of their tautomeric forms have been explored . Additionally, the stereochemistry of related compounds has been determined, which is crucial for understanding the biological activity of such molecules .

Synthesis Analysis

The synthesis of methylated heptanones, such as 3,5-dimethylheptane-2,4,6-trione and 3-methylheptane-2,4,6-trione, involves the use of alkali metal enolates or an enamine intermediate . Similarly, the synthesis of chiral 3-methylheptanoic acids from chiral methyl molecules demonstrates the feasibility of synthesizing chiral methylated heptanes . These methods could potentially be adapted for the synthesis of 6-Methylheptan-3-ol.

Molecular Structure Analysis

The determination of the absolute configuration of 4-methylheptan-3-ol through the synthesis of its isomers and subsequent separation by gas-liquid chromatography (GLC) provides a methodological framework for analyzing the molecular structure of 6-Methylheptan-3-ol . Understanding the stereochemistry is essential for the study of its biological activity and potential use as a pheromone.

Chemical Reactions Analysis

The reactivity of methylated heptanes can be inferred from studies on similar compounds. For example, the thiol-ene reaction of 3-methylenehepta-1,6-diene derivatives to introduce various functionalities demonstrates the chemical versatility of heptane derivatives . This knowledge can be applied to the functionalization of 6-Methylheptan-3-ol for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methylheptan-3-ol can be deduced from related compounds. For instance, the toxicologic and dermatologic review of 3,4,5,6,6-pentamethylheptan-2-ol provides insights into the safety and potential dermatological effects of branched chain saturated alcohols, which is relevant for the use of 6-Methylheptan-3-ol in fragrance materials . Additionally, the study of the crystal and molecular structure of methylated glucopyranosides offers a perspective on the solid-state properties of methylated compounds .

Scientific Research Applications

Pheromone Synthesis and Pest Management

6-Methylheptan-3-ol, similar to its isomer 4-Methylheptan-3-ol, has potential applications in integrated pest management. As a component of insect pheromones, it can be synthesized for use in controlling pest populations. This approach offers a sustainable alternative to hazardous insecticides. For example, different stereoisomers of 4-Methylheptan-3-ol are active towards various insect species, suggesting a similar potential for 6-Methylheptan-3-ol (Brenna et al., 2017).

Environmental and Biological Studies

Studies have explored the regioselective oxidation of compounds like 6-Methylheptan-3-ol when adsorbed on silica gel. This research aids in understanding the chemical behavior of such compounds in different environments (Beckwith & Duong, 1979).

Chiral Chromatography

The compound has been identified in insect extracts, such as those from the European oak bark beetle. Chiral chromatography techniques have been used to analyze these extracts, contributing to entomological research and pest control strategies (Vrkočová et al., 2003).

Organic Synthesis

Synthetic pathways to create various stereoisomers of related compounds, like 4-Methylheptan-3-ol, have been developed. These synthetic methods can be applicable to 6-Methylheptan-3-ol, broadening its potential applications in organic chemistry and material sciences (Ruzicka et al., 1999).

Fuel and Combustion Research

Related research includes the study of combustion chemistry of large hydrocarbons like 3-Methylheptane, which is structurally similar to 6-Methylheptan-3-ol. Such studies are crucial for improving combustion in engines and developing alternative fuels (Karsenty et al., 2012).

Safety And Hazards

6-Methylheptan-3-ol is classified as a warning substance with hazard statements H227, H315, H319, and H335 . This means it is flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBIBGDICHMQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864851
Record name 6-Methylheptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylheptan-3-ol

CAS RN

18720-66-6
Record name 6-Methyl-3-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18720-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylheptan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylheptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylheptan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
N Djabou, J Paolini, JM Desjobert… - Flavour and …, 2010 - Wiley Online Library
Volatile components extracted from the aerial parts and separated organs of Corsican and Sardinian Teucrium massiliense have been studied. The chemical composition of essential …
Number of citations: 21 onlinelibrary.wiley.com
MAA Mangoba, DG Alvindia - Scientific Reports, 2023 - nature.com
… ether (40.20%), γ-Sitosterol (15.80%), 6-Methylheptan-3-ol (7.13%), α-Terpineol (5.56%), and n-… been reported for oleyl alcohol.methyl ether, 6-Methylheptan-3-ol, and n-Pentadecanol, …
Number of citations: 1 www.nature.com
MAA Mangoba, DG Alvindia - International Journal of Acarology, 2022 - Taylor & Francis
… Methanopicene, perhydro-1,2,4a,6b,9,9,12a-heptamethyl-10-hydroxy, oleyl alcohol methyl ether, 2-Methyl-2-(4-methylpent-3-enyl) cyclopropanecarbaldehyde and 6-Methylheptan-3-ol …
Number of citations: 2 www.tandfonline.com
MAA MANGOBA, DDEG ALVINDIA - Zoosymposia, 2022 - mapress.com
The toxicity of Cymbopogon nardus (Poaceae) against Blomia tropicalis (Echimyopodidae) was tested in-vitro (ie vial method) and in-vivo (ie admixture method using corn grits as media…
Number of citations: 2 www.mapress.com
X Xu, F Luan, H Liu, Y Gao - Journal of Computational Science & …, 2011 - asocse.org
_________________________________________________________ Quantitative structure-property relationship (QSPR) models, which could predict odor threshold of aliphatic …
Number of citations: 2 www.asocse.org
DK Jewett, DL Brigham, LB Bjostad - Journal of chemical Ecology, 1996 - Springer
… The pheromone blend was shown to include indole, 6-methylundecan-3-ol, 6-methylnonan-3-ol, 6-methylnonan-3-one, 6-methyloctan-3-ol, 6-methyloctan-3-one, 6-methylheptan-3-ol, …
Number of citations: 17 link.springer.com
LB Bjostad, DK Jewett, DL Brigham - Journal of chemical Ecology, 1996 - Springer
… Small amounts of the corresponding alcohols were also tentatively identified for some of these compounds, including 6-methylheptan-3-ol [retention time 4.25 min, with diagnostic peaks …
Number of citations: 58 link.springer.com
I May‐Concha, JC Rojas, L Cruz‐López… - Medical and …, 2013 - Wiley Online Library
… , in order of GC elution, a mixture containing 5-methyl-2-hexanol (∼20%), the desired 3,5-dimethyl-2-hexanol as a mixture of diastereoisomers (∼20%), and 6-methylheptan-3-ol (∼40…
J Tang, QZ Jin, GH Shen, CT Ho… - Journal of Agricultural …, 1983 - ACS Publications
Volatile flavor compounds were isolated from 150 lb of fried chicken by a specially designed apparatus. The isolated volatile flavor compounds were subjected to extensive gas …
Number of citations: 149 pubs.acs.org
GH Cocolas, S Avakian, GJ Martin - Journal of Medicinal …, 1965 - ACS Publications
A study of some isomeric hexyl-and heptylamines by Marsh, et al., 2 indicated that X-methy! substitution of these primary amines enhanced spasmolytic action and increased muscle …
Number of citations: 6 pubs.acs.org

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